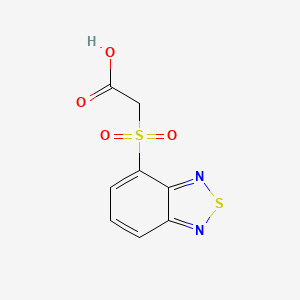

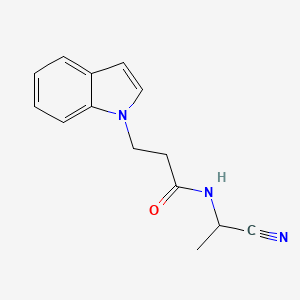

![molecular formula C14H11N3O4S2 B2377437 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 681231-29-8](/img/structure/B2377437.png)

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The structure of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide was analyzed based on IR, 1H, 13C NMR and mass spectral data .

科学的研究の応用

Synthesis and Antimicrobial Activity

A study by Vinusha et al. (2015) explored the synthesis of imino-4-methoxyphenol thiazole derived Schiff bases, which showed moderate activity against certain bacteria and fungi. These compounds, including variations of thiazole derivatives, were characterized using various spectroscopic techniques and tested for their antimicrobial activity. The results indicated moderate inhibition of microbial growth, with one compound showing significantly higher activity compared to others (H. M. Vinusha, K. Shivaprasad, S. Chandan, & M. Begum, 2015).

Antioxidant and Antitumor Activities

The synthesis of novel heterocyclic aryl monoazo organic compounds, including thiazole derivatives, was reported by Khalifa et al. (2015). These compounds were used for dyeing polyester fibers and exhibited high efficiency in vitro for antioxidant and antitumor activities against Ehrlich ascites carcinoma cell lines, suggesting their potential in therapeutic applications (M. Khalifa, S. Abdel‐Hafez, A. A. Gobouri, & M. I. Kobeasy, 2015).

Anti-Inflammatory and Analgesic Agents

A 2020 study by Abu‐Hashem et al. synthesized various heterocyclic compounds including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, which demonstrated significant anti-inflammatory and analgesic activities. These compounds were identified as potential cyclooxygenase-1/2 inhibitors and compared favorably with sodium diclofenac in edema inhibition studies (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Cell Adhesion Inhibition

Boschelli et al. (1995) researched a series of compounds including 3-alkoxybenzo[b]thiophene-2-carboxamides, which showed an ability to decrease the adherence of neutrophils to activated endothelial cells. This effect was achieved by inhibiting the upregulation of adhesion molecules like E-selectin and ICAM-1 on the endothelial surface, pointing towards their potential in anti-inflammatory therapies (D. Boschelli, J. B. Kramer, S. S. Khatana, R. Sorenson, et al., 1995).

特性

IUPAC Name |

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S2/c1-16-9-4-3-8(21-2)7-11(9)23-14(16)15-13(18)10-5-6-12(22-10)17(19)20/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXRUNJXAFQTJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2377361.png)

![N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/structure/B2377364.png)

![6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2377366.png)

![6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2377370.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B2377371.png)

![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2377373.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2377377.png)